molecular formula C5H8O B13591466 (1S,2S)-2-methylcyclopropane-1-carbaldehyde

(1S,2S)-2-methylcyclopropane-1-carbaldehyde

Cat. No.: B13591466
M. Wt: 84.12 g/mol
InChI Key: LUAHIAJUNPNXHL-CRCLSJGQSA-N
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Description

(1S,2S)-2-methylcyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring substituted with a methyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-methylcyclopropane-1-carbaldehyde typically involves cyclopropanation reactions. One common method is the reaction of alkenes with diazo compounds in the presence of a catalyst to form the cyclopropane ring. The aldehyde group can then be introduced through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1S,2S)-2-methylcyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1S,2S)-2-methylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropane ring’s strain can also influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-methylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (1S,2S)-2-methylcyclopropane-1-methanol: Contains a primary alcohol group instead of an aldehyde.

    (1S,2S)-2-methylcyclopropane-1-amine: Features an amine group instead of an aldehyde

Uniqueness

(1S,2S)-2-methylcyclopropane-1-carbaldehyde is unique due to its combination of a strained cyclopropane ring and a reactive aldehyde group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .

Properties

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

(1S,2S)-2-methylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h3-5H,2H2,1H3/t4-,5+/m0/s1

InChI Key

LUAHIAJUNPNXHL-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1C[C@@H]1C=O

Canonical SMILES

CC1CC1C=O

Origin of Product

United States

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